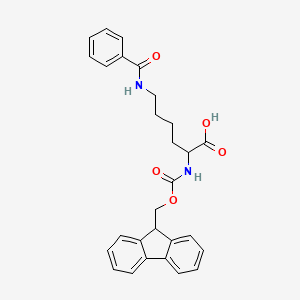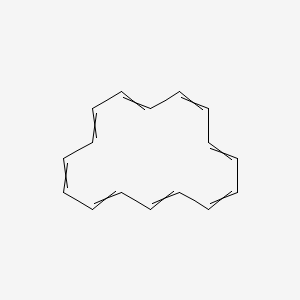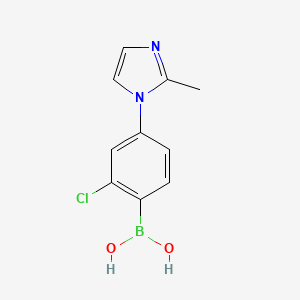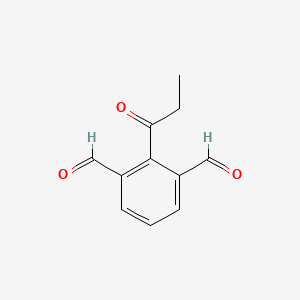
(+/-)-9alpha-hydroxy Hexahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-9alpha-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC).
准备方法
The synthesis of (+/-)-9alpha-hydroxy Hexahydrocannabinol typically involves the cyclization of cannabidiol (CBD) followed by hydrogenation. The process begins with the acid-catalyzed intramolecular cyclization of CBD, yielding delta-8-tetrahydrocannabinol (delta-8-THC) as the primary product. This is then converted to hexahydrocannabinol through catalytic hydrogenation, using catalysts such as palladium on charcoal or Adams’ catalyst . Industrial production methods often involve large-scale hydrogenation processes to ensure the consistent production of the compound .
化学反应分析
(+/-)-9alpha-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and carboxylic acid derivatives .
科学研究应用
(+/-)-9alpha-hydroxy Hexahydrocannabinol has a wide range of scientific research applications. In chemistry, it is used to study the effects of hydrogenation on cannabinoid structures. In biology and medicine, it is investigated for its potential therapeutic effects, including its interaction with the endocannabinoid system and its potential use in treating various conditions . In industry, it is used in the development of new cannabinoid-based products .
作用机制
The mechanism of action of (+/-)-9alpha-hydroxy Hexahydrocannabinol involves its interaction with the body’s endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, which are involved in regulating various physiological processes. This interaction can lead to various effects, including analgesic and anti-inflammatory properties .
相似化合物的比较
(+/-)-9alpha-hydroxy Hexahydrocannabinol is similar to other cannabinoids such as delta-9-tetrahydrocannabinol (delta-9-THC) and delta-8-tetrahydrocannabinol (delta-8-THC). it is unique due to its hydrogenated structure, which gives it different pharmacological properties. Other similar compounds include hexahydrocannabiphorol and dihydro-iso-tetrahydrocannabinol .
属性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3/t15-,16-,21+/m1/s1 |
InChI 键 |
KSGRDIFQZVURIF-ZOCZFRKYSA-N |
手性 SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(OC2=C1)(C)C)(C)O)O |
规范 SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


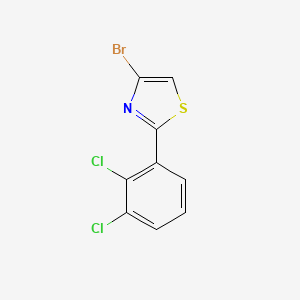

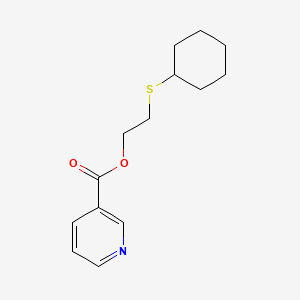

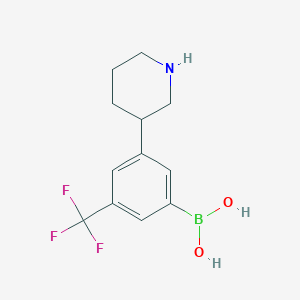
![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
